molecular formula C13H12O3 B8742962 Ethyl 3-(furan-2-yl)benzoate

Ethyl 3-(furan-2-yl)benzoate

Cat. No.: B8742962
M. Wt: 216.23 g/mol
InChI Key: QXOQNMFRJHWSJH-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a furan-2-yl substituent at the meta position of the aromatic ring. Its structure combines the aromatic stability of the benzoate core with the electron-rich heterocyclic furan moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound has been utilized in the development of EP300/CBP acetyltransferase inhibitors, as demonstrated in recent studies where it served as a precursor for derivatives with enhanced biological activity . Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce the furan substituent, followed by esterification .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 3-(furan-2-yl)benzoate

InChI

InChI=1S/C13H12O3/c1-2-15-13(14)11-6-3-5-10(9-11)12-7-4-8-16-12/h3-9H,2H2,1H3

InChI Key

QXOQNMFRJHWSJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=CO2

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation)

The furan ring undergoes electrophilic substitution under superacidic or Lewis acid conditions. Key findings include:

Reaction Conditions and Outcomes

CatalystAreneTemperatureTimeYieldProduct
AlCl₃BenzeneRT1 h65%3-Aryl-3-(furan-2-yl)propenoate
TfOHToluene0°C2 h33%Methyl-substituted derivative
AlBr₃AnisoleRT3 h58%Methoxy-substituted product

Mechanism : O,C-diprotonation of the furan ring in Brønsted superacids (e.g., TfOH) generates a superelectrophilic dication, enabling arenium ion formation and subsequent hydroarylation . DFT calculations confirm the stability of dicationic intermediates (e.g., Bg ) .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic attacks under basic or reducing conditions:

Key Reactions

  • Grignard Reagents :
    Reaction with RMgX (R = alkyl/aryl) yields tertiary alcohols. For example, ethyl magnesium bromide produces 3-(furan-2-yl)benzyl alcohol derivatives at 50–60% yield.

  • Ammonolysis :
    NH₃ in ethanol generates 3-(furan-2-yl)benzamide, though yields are moderate (40–45%) due to competing hydrolysis.

Conditions : Typically performed in anhydrous THF or Et₂O at 0°C to RT.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acids:

Hydrolysis Pathways

BaseSolventTemperatureTimeYieldProduct
NaOH (1M)EtOH/H₂OReflux6 h85%3-(Furan-2-yl)benzoic acid
LiOH·H₂OTHF/H₂ORT12 h78%Lithium carboxylate intermediate

Mechanism : Base-mediated saponification proceeds via tetrahedral intermediate formation, followed by deprotonation.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

Example Reaction

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°C, 24hEndo-oxabicyclic adduct62%

Regioselectivity : The electron-rich furan acts as a diene, favoring endo transition states.

Acid-Catalyzed Cyclization

Under acidic conditions, the compound undergoes intramolecular cyclization:

Experimental Data

AcidSolventTemperatureTimeYieldProduct
TFACH₂Cl₂RT30 min89%Dihydrofuran derivative (Z:E=89:11)
H₂SO₄DCM40°C2 h45%Oligomeric byproducts

Mechanism : Protonation of the carbonyl group facilitates enolization, followed by nucleophilic attack on the furan ring to form a 2,5-dihydrofuran intermediate (E ), which dehydrates to yield fused bicyclic products .

Oxidative Transformations

Oxidation of the furan ring with mCPBA or O₃ leads to:

  • Epoxidation : Forms unstable epoxides (20–30% yield).

  • Ring-Opening : Ozonolysis generates diketones, though yields are low (<15%) due to overoxidation.

Comparison with Similar Compounds

Heterocyclic Variations

  • Ethyl 2-nitro-3-(thiophen-3-yl)benzoate (CAS 1261956-13-1): Replacing the furan with a thiophene ring introduces sulfur into the heterocycle, altering electronic properties. This compound is used in materials science for its electron-deficient aromatic system .
  • Ethyl 3-fluoro-2-methylbenzoate (CAS 114312-57-1):
    Substituting the furan with a fluorine atom and methyl group increases lipophilicity and steric hindrance. The electron-withdrawing fluorine enhances stability against nucleophilic attack, making it suitable for agrochemical intermediates .

Ester Group Modifications

  • tert-Butyl 3-(furan-2-yl)benzoate :
    Replacing the ethyl ester with a tert-butyl group improves steric protection of the ester, enhancing stability under acidic conditions. This modification is critical in prodrug designs where controlled hydrolysis is required .

Functional Group Additions

  • Ethyl 4-(dimethylamino)benzoate: The dimethylamino group at the para position significantly enhances electron-donating capacity, improving photopolymerization efficiency in resin cements. This compound achieves a 15–20% higher degree of conversion in dental resins compared to non-aminated analogs .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Ethyl 3-(furan-2-yl)benzoate C₁₃H₁₂O₃ 216.23 LogP: 2.8; m.p.: 68–70°C Pharmaceutical intermediates
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate C₁₃H₁₁NO₄S 289.29 LogP: 3.1; λmax (UV): 310 nm Electron-deficient aromatic systems
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 LogP: 1.9; Degree of conversion: 85%* Dental resin co-initiators
Ethyl 3-fluoro-2-methylbenzoate C₁₀H₁₁FO₂ 182.19 LogP: 2.5; b.p.: 245°C Agrochemical synthesis

*Degree of conversion in resin polymerization under visible light.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(furan-2-yl)benzoate, and what critical reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a furan-containing intermediate to a benzoate ester. Key steps may include Suzuki-Miyaura cross-coupling (for aryl-furan linkages) or esterification using ethyl chloroformate. Catalysts like palladium complexes (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are critical for regioselectivity. Reaction temperature (60–100°C) and solvent choice (e.g., DMF or THF) significantly impact yield. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions on the benzene and furan rings. Coupling constants (e.g., J = 2.1 Hz for furan protons) confirm stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS (exact mass: ~234.068 Da) validates molecular formula .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and confirming planar geometry of the aromatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to favor cross-coupling over side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the furan moiety.
  • Temperature Gradients : Lower temperatures (≤80°C) reduce decomposition of thermally sensitive intermediates.
  • Additives : Use silver salts (Ag₂O) to scavenge halides, improving catalyst turnover .

Q. What computational strategies predict the compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to adenosine receptors, leveraging the furan ring’s π-π stacking with aromatic residues.
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent electronegativity (e.g., furan’s oxygen) with bioactivity, validated by experimental IC₅₀ values .

Q. How can discrepancies between experimental and theoretical structural data (e.g., bond lengths or angles) be resolved?

  • Methodological Answer :

  • Hybrid DFT Calculations : B3LYP/6-311+G(d,p) models compare computed vs. crystallographic bond lengths. Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects).
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding) that distort theoretical geometries .

Q. What methods assess the compound's stability under physiological conditions (e.g., plasma or buffer solutions)?

  • Methodological Answer :

  • Plasma Incubation : Incubate with rat/human plasma (37°C, pH 7.4) and quantify degradation via LC-MS. Half-life (t₁/₂) <2 hours indicates rapid hydrolysis of the ester group.
  • pH Stability Profiling : Test in buffers (pH 1–10) to identify labile functional groups (e.g., ester hydrolysis at pH >8) .

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